molecular formula C9H8N2O2 B049482 1-Methyl-5-nitro-1H-indole CAS No. 29906-67-0

1-Methyl-5-nitro-1H-indole

Cat. No. B049482
CAS RN: 29906-67-0
M. Wt: 176.17 g/mol
InChI Key: PXBQSCHRKSBGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08486962B2

Procedure details

To a solution of 5-nitro-1H-indole (2.0 g, 12.3 mmol) in acetone (20 ml), powdered potassium hydroxide (3.4 g, 60.7 mmol, 5 eq) was added followed by the addition methyl iodide (2.61 g, 18.5 mmol, 1.5 eq) at 0° C. The reaction mixture was heated to reflux for 10 hr. The solvent was evaporated and water was added. The compound was extracted with ethyl acetate, dried over anhydrous sodium sulphate, filtered and the organic layer was concentrated to dryness to yield 1-methyl-5-nitro-1H-indole (2.0 g, 92%). The crude compound was used in the next stage without purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2)([O-:3])=[O:2].[OH-].[K+].[CH3:15]I>CC(C)=O>[CH3:15][N:9]1[C:10]2[C:6](=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:12][CH:11]=2)[CH:7]=[CH:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=CNC2=CC1
Name
Quantity
3.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2.61 g
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 hr
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
The compound was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
CN1C=CC2=CC(=CC=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.